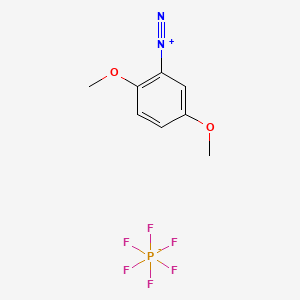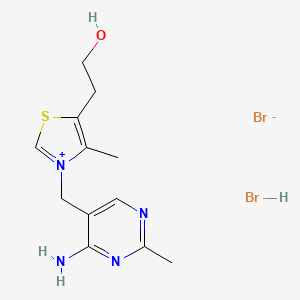
Thiamine bromide, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamine bromide, monohydrobromide is a derivative of thiamine, also known as vitamin B1. Thiamine is a water-soluble vitamin that plays a crucial role in carbohydrate metabolism and neural function. This compound is used in various pharmaceutical preparations to treat thiamine deficiency and related conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamine bromide, monohydrobromide can be synthesized by reacting thiamine with hydrobromic acid. The reaction typically involves dissolving thiamine in water and then adding hydrobromic acid to the solution. The mixture is then neutralized with potassium carbonate to precipitate the this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiamine bromide, monohydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most common reactions is the oxidation of thiamine to thiochrome, which is used in the fluorometric determination of thiamine .
Common Reagents and Conditions
Oxidation: Hexacyanoferrate(III) in alkaline solution is commonly used to oxidize thiamine to thiochrome.
Reduction: Thiamine can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with various nucleophiles.
Major Products
Oxidation: Thiochrome
Reduction: Reduced thiamine derivatives
Substitution: Various substituted thiamine derivatives
Scientific Research Applications
Thiamine bromide, monohydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Used to treat thiamine deficiency, Wernicke-Korsakoff syndrome, and other related conditions.
Industry: Used in the fortification of foods and in the production of dietary supplements.
Mechanism of Action
Thiamine bromide, monohydrobromide exerts its effects by being converted into thiamine pyrophosphate, an active coenzyme in the body. Thiamine pyrophosphate is essential for the function of several enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . These enzymes play a critical role in the Krebs cycle, which is vital for energy production in cells .
Comparison with Similar Compounds
Similar Compounds
- Thiamine mononitrate
- Thiamine chloride hydrochloride
- Thiamine pyrophosphate
Uniqueness
Thiamine bromide, monohydrobromide is unique due to its specific bromide and hydrobromide components, which may offer different solubility and stability properties compared to other thiamine derivatives . This makes it particularly useful in certain pharmaceutical formulations and analytical applications.
Properties
CAS No. |
4234-86-0 |
|---|---|
Molecular Formula |
C12H18Br2N4OS |
Molecular Weight |
426.17 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide |
InChI |
InChI=1S/C12H17N4OS.2BrH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1 |
InChI Key |
BICSXHHXUZPOLW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



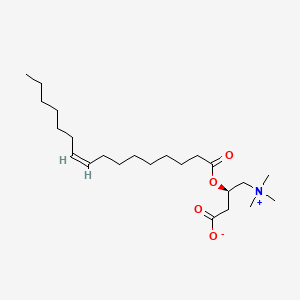
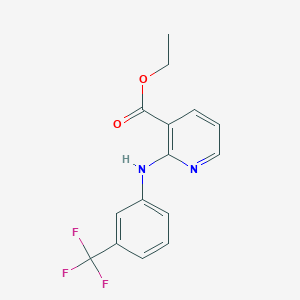
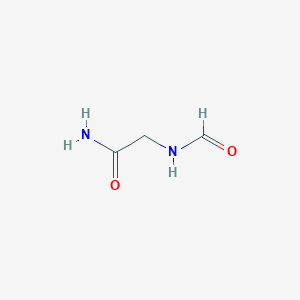
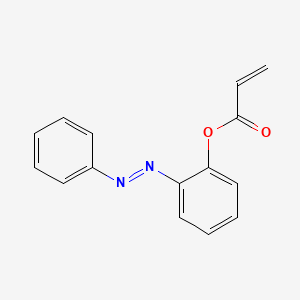

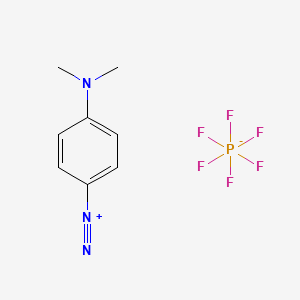

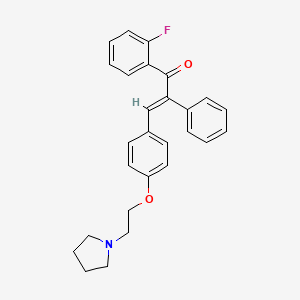
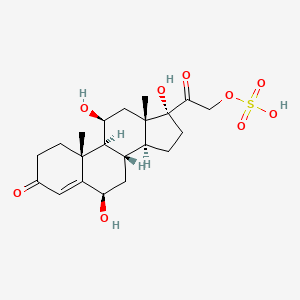
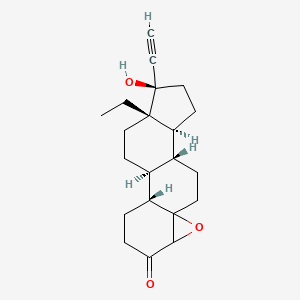
![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)
